molecular formula C9H11NO2 B1437210 6-Isopropoxynicotinaldehyde CAS No. 884495-35-6

6-Isopropoxynicotinaldehyde

Cat. No.: B1437210
CAS No.: 884495-35-6
M. Wt: 165.19 g/mol
InChI Key: BNNHZEKFKMAUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Isopropoxynicotinaldehyde is a chemical compound with the CAS Number: 884495-35-6 . It is in liquid form at room temperature .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular weight is 165.19 .

Scientific Research Applications

Green Synthesis Methods

A study by Zolfigol et al. (2013) outlines a green and efficient method for the preparation of pyranopyrazoles, using isonicotinic acid as a dual and biological organocatalyst. This research demonstrates the potential of nicotinic acid derivatives (closely related to 6-Isopropoxynicotinaldehyde) in catalyzing the synthesis of valuable chemical structures under environmentally friendly conditions (Zolfigol et al., 2013).

Metabolic Engineering for Chemical Production

In another study, Corynebacterium glutamicum was metabolically engineered to efficiently produce 3-hydroxypropionic acid from glucose and xylose via the glycerol pathway. This research involved the use of aldehyde dehydrogenases from various resources, highlighting the importance of aldehyde compounds in metabolic engineering for the production of value-added chemicals (Chen et al., 2017).

Advanced Organic Synthesis

Otterlo et al. (2003) utilized ruthenium-mediated isomerization and ring-closing metathesis to convert a simple substrate, including an aldehyde similar to this compound, into various benzo-fused heterocycles. This research showcases the role of aldehydes in the synthesis of complex organic molecules (Otterlo et al., 2003).

Genetic Engineering and Protein Labeling

Carrico et al. (2007) described a method for the site-specific introduction of aldehyde groups into recombinant proteins, using a short consensus sequence recognized by an enzyme. This "aldehyde tag" approach can be potentially applicable for labeling and engineering proteins with compounds like this compound for bioorthogonal conjugation and other biotechnological applications (Carrico et al., 2007).

Future Directions

While specific future directions for 6-Isopropoxynicotinaldehyde are not available, research in the field of chemistry often involves the development of new synthetic methods, the discovery of novel compounds, and the exploration of their potential applications .

Properties

IUPAC Name

6-propan-2-yloxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(2)12-9-4-3-8(6-11)5-10-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNHZEKFKMAUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660556
Record name 6-[(Propan-2-yl)oxy]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884495-35-6
Record name 6-[(Propan-2-yl)oxy]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Isopropoxynicotinaldehyde
Reactant of Route 2
6-Isopropoxynicotinaldehyde
Reactant of Route 3
Reactant of Route 3
6-Isopropoxynicotinaldehyde
Reactant of Route 4
Reactant of Route 4
6-Isopropoxynicotinaldehyde
Reactant of Route 5
Reactant of Route 5
6-Isopropoxynicotinaldehyde
Reactant of Route 6
Reactant of Route 6
6-Isopropoxynicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.